5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
Description
Properties
IUPAC Name |
5-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)8-6(11)4-3-5-7(8)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYVVXIXRREJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2NC(=O)N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-aminobutan-1-ol with isocyanates or carbamates, followed by cyclization to form the quinazolinone core. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the amino group.
Scientific Research Applications
5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one and related heterocycles:
Key Findings and Contrasts
Electronic and Steric Effects
- In contrast, the chloro substituent in 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid introduces electron-withdrawing effects, directing electrophilic substitution reactions .
- The 4,4-dimethyl groups in the target compound increase steric hindrance, which may reduce binding affinity in biological systems compared to smaller analogs.
Biological Activity
5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS Number: 2166908-37-6) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 204.23 g/mol. The structure features a tetrahydroquinazoline ring that is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroquinazolines exhibit significant antimicrobial properties. For instance, compounds synthesized from similar scaffolds have shown effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, particularly targeting enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) . The binding affinities of these compounds were evaluated using molecular docking studies, revealing promising potential for the development of new antitubercular agents.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| 3a | DHFR | -9.0 |
| 3b | DHFR | -9.7 |
| 4e | MtPanK | -8.5 |
Antidiabetic Potential
In addition to its antimicrobial properties, tetrahydroquinazoline derivatives have demonstrated inhibitory activity against α- and β-glucosidases, which are critical in the management of diabetes . This suggests that 5-amino derivatives could be explored as potential antidiabetic agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that certain derivatives exhibit low toxicity levels while maintaining their antimicrobial efficacy. For example, compounds derived from tetrahydroquinazolines were tested against HepG2 human liver cells and showed no significant toxicity .
Case Studies
-
Case Study on Antitubercular Activity :
A study focused on the synthesis of novel tetrahydroquinazoline derivatives reported high binding affinity towards Mycobacterium tuberculosis enzymes. The synthesized compounds were evaluated for their in vitro activity against resistant strains, indicating their potential as lead compounds for drug development . -
Case Study on Antidiabetic Activity :
Another research effort explored the inhibitory effects of tetrahydroquinazoline derivatives on glucosidases. The results indicated that these compounds could effectively reduce glucose absorption in vitro, suggesting a mechanism for their antidiabetic action .
Q & A
Basic: What are the optimized synthetic routes for 5-Amino-4,2-one, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, Hayashi et al. (2018) demonstrated that using acetic acid as a catalyst at reflux temperatures (110–120°C) for 6–8 hours yields 4-oxo-tetrahydroquinazoline derivatives with >75% purity . Optimizing solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) can reduce side products like dimerized intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical to isolate the target compound.
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Answer:
- 1H/13C NMR : The tetrahydroquinazolinone scaffold shows distinct signals for the NH2 group (δ 5.8–6.2 ppm, broad singlet) and the dimethyl substituents (δ 1.2–1.4 ppm for CH3). The carbonyl (C=O) resonance appears at δ 165–170 ppm in 13C NMR .
- IR : A strong absorption band at ~1680 cm⁻¹ confirms the C=O stretch, while N-H stretches appear at 3300–3450 cm⁻¹ .
- MS : High-resolution ESI-MS should match the molecular ion [M+H]+ at m/z 219.1 (calculated for C10H15N3O). Fragmentation patterns (e.g., loss of NH2 or CH3 groups) validate the substituent arrangement .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions. For example:
- Enzyme Inhibition : Differences in IC50 values may stem from buffer pH (e.g., Tris-HCl vs. phosphate buffers) or substrate concentrations. Standardize assays using positive controls (e.g., known inhibitors) and replicate under identical conditions .
- Cell-Based Studies : Discrepancies in cytotoxicity data can result from cell line heterogeneity (e.g., HeLa vs. MCF-7) or exposure times (24 vs. 48 hours). Meta-analysis of dose-response curves and normalization to cell viability controls (e.g., MTT assay) improve comparability .
Advanced: What computational approaches predict the pharmacokinetic properties of this compound?
Answer:
- ADME Prediction : Tools like SwissADME or pkCSM calculate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. Input the SMILES string (e.g., C1C(=O)N(C2=C1C=CC=C2N)C(C)(C)C) to estimate solubility (LogS ≈ -3.5) and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., kinases) using GROMACS. Analyze root-mean-square deviation (RMSD) to validate docking poses from AutoDock Vina .
Advanced: How to design SAR studies for the tetrahydroquinazolinone scaffold?
Answer:
- Core Modifications : Introduce substituents at the 4,4-dimethyl position (e.g., ethyl or aryl groups) to assess steric effects on bioactivity. Compare IC50 values against parent compound .
- Functional Group Variation : Replace the 5-amino group with methyl or acetyl derivatives to evaluate hydrogen bonding requirements. Pharmacophore mapping (e.g., using Schrodinger’s Phase) identifies critical interaction sites .
Basic: What impurities form during synthesis, and how are they minimized?
Answer:
Common impurities include:
- Dimerized Byproducts : Formed via Michael addition under basic conditions. Minimize by maintaining acidic pH (<4) during synthesis .
- Oxidation Products : The amine group may oxidize to nitro derivatives. Use inert atmospheres (N2/Ar) and antioxidants like BHT .
Characterize impurities via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .
Advanced: How to design in vitro assays for enzyme inhibitory activity?
Answer:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with ATP concentrations near Km values. Include staurosporine as a control .
- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) in triplicate. Calculate IC50 using GraphPad Prism’s nonlinear regression .
Basic: How to ensure reproducibility in synthesis and testing?
Answer:
- Synthesis : Document reaction parameters (temperature, stirring rate) and raw material sources (e.g., Sigma-Aldrich vs. TCI). Use ICH guidelines for purity thresholds (>95%) .
- Biological Testing : Adopt SOPs from journals like Bioorganic & Medicinal Chemistry for cell culture maintenance and assay protocols .
Advanced: What novel analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases. Monitor transitions m/z 219.1 → 148.0 (quantifier) and 219.1 → 102.0 (qualifier). Validate with FDA guidelines for LLOQ (1 ng/mL) .
- Microdialysis : Couple with HPLC to measure real-time concentrations in rodent plasma .
Advanced: How to integrate molecular docking with experimental validation?
Answer:
- Docking : Use AutoDock Vina to predict binding modes to targets (e.g., DHFR). Set grid boxes to encompass active sites (e.g., 20 ų) .
- Validation : Compare docking scores (ΔG ≈ -8.5 kcal/mol) with experimental Ki values from SPR or ITC. Discrepancies >1 log unit suggest force field inaccuracies; refine using QM/MM simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
